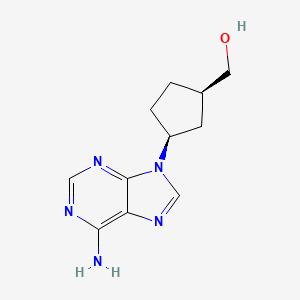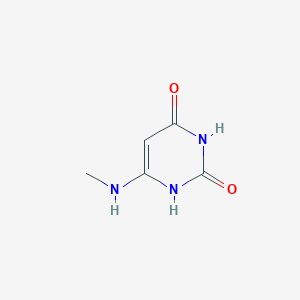
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and acidity or basicity may also be analyzed.Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Crystal Structure
- A study by Saberi et al. (2009) focused on the synthesis of a related compound using a microwave oven. They confirmed the structure through X-ray diffraction, highlighting its potential in facilitating efficient synthesis methods in chemistry (Saberi et al., 2009).
Crystal Structure Analysis
- Sharma et al. (2019) analyzed the crystal structure of a similar compound, noting the presence of intermolecular hydrogen bonds and C–H⋅⋅⋅π interaction. This study provides insights into molecular interactions and structure (Sharma et al., 2019).
Molecular Docking Studies
- A 2018 study by Sharma et al. explored the inhibitory activity of related compounds against a target protein for antimicrobial agents. Their research combines crystal structure analysis with molecular docking studies, demonstrating the compound's potential in drug development (Sharma et al., 2018).
Photophysical and Theoretical Studies
- Somasundaram et al. (2018) conducted photophysical and theoretical studies on imidazole-based molecules, demonstrating their potential in fluorescence applications (Somasundaram et al., 2018).
Synthesis and Characterization of Novel Polymers
- Ghaemy et al. (2013) synthesized new polymers incorporating imidazole derivatives and studied their physical and optical properties, highlighting the compound's utility in polymer science (Ghaemy et al., 2013).
Corrosion Inhibition Properties
- Ouakki et al. (2019) investigated the corrosion inhibition properties of imidazole derivatives on mild steel, indicating its application in material science (Ouakki et al., 2019).
Synthesis and Antimalarial Activity
- Septiana et al. (2021) synthesized imidazole derivatives and evaluated their antimalarial activities, providing insights into potential pharmaceutical applications (Septiana et al., 2021).
Novel Antibacterial Agents
- A study by Antolini et al. (1999) explored analogues of imidazole derivatives as potential antibacterial agents, suggesting their relevance in the development of new antibiotics (Antolini et al., 1999).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling, storage, and disposal of the compound.
Orientations Futures
This involves predicting or proposing future research directions. This could include synthesizing derivatives of the compound, improving its synthesis method, studying its reactions, or investigating its biological activity.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information may not be available. If you have a specific compound that is widely studied, I could provide more detailed information.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBHEMXPUMJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
CAS RN |
5496-32-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)


